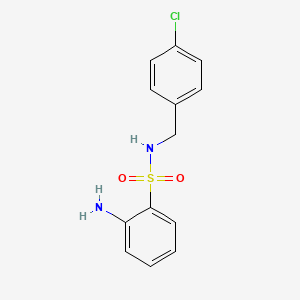

2-amino-N-(4-chlorobenzyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

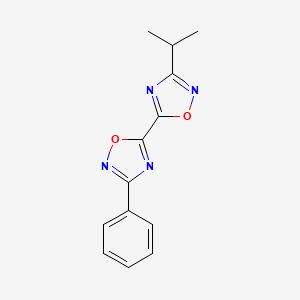

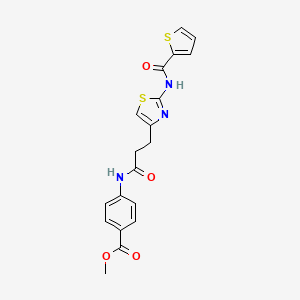

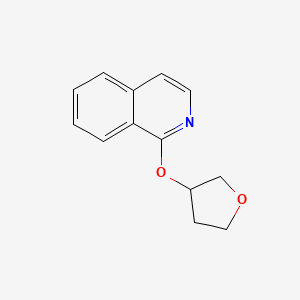

2-amino-N-(4-chlorobenzyl)benzenesulfonamide is a chemical compound with the molecular formula C13H13ClN2O2S . It belongs to the class of organic compounds known as aminobenzenesulfonamides . These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 2-amino-N-(4-chlorobenzyl)benzenesulfonamide, has been studied . The process involves intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .Molecular Structure Analysis

The molecular structure of 2-amino-N-(4-chlorobenzyl)benzenesulfonamide consists of a sulfonamide group that is S-linked to a benzene ring . The InChI Code for this compound is 1S/C13H13ClN2O2S/c14-11-7-5-10 (6-8-11)9-16-19 (17,18)13-4-2-1-3-12 (13)15/h1-8,16H,9,15H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-(4-chlorobenzyl)benzenesulfonamide include a molecular weight of 296.78 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Anticancer Activity

Benzenesulfonamide derivatives have been studied for their potential as anticancer agents . These compounds have shown significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and another breast cancer cell line (MCF-7) . The compounds were found to induce apoptosis in cancer cells, suggesting their potential use in cancer therapy .

Antimicrobial Activity

In addition to their anticancer properties, benzenesulfonamide derivatives have also been explored for their antimicrobial activity . The compounds have been found to inhibit the growth of various types of bacteria, making them potential candidates for the development of new antimicrobial drugs .

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase, an enzyme that plays a crucial role in many biological processes . This inhibition can have various therapeutic applications, including the treatment of glaucoma, epilepsy, and altitude sickness .

Antiviral Activity

Some indole derivatives, which share structural similarities with benzenesulfonamide derivatives, have been found to exhibit anti-HIV activity . While specific studies on “2-amino-N-(4-chlorobenzyl)benzenesulfonamide” are not available, it’s possible that this compound could also have antiviral properties given its structural similarity to these indole derivatives .

Potential Use in Drug Design

The unique structure of benzenesulfonamide derivatives makes them interesting targets for drug design . Their ability to bind to various biological targets suggests that they could be used as a scaffold for the development of new drugs .

Elastase Inhibition

Compounds containing a benzenesulfonamide moiety have been found to inhibit elastase, an enzyme involved in the breakdown of elastin . This suggests potential applications in the treatment of conditions related to the degradation of elastin, such as emphysema and chronic obstructive pulmonary disease (COPD) .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-N-[(4-chlorophenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c14-11-7-5-10(6-8-11)9-16-19(17,18)13-4-2-1-3-12(13)15/h1-8,16H,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACVPYDIMHKZSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-chlorobenzyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2872022.png)

![Tert-butyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2872023.png)

![4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2872031.png)

![2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2872032.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2872035.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2872037.png)